4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine
Brand Name: Vulcanchem
CAS No.: 2058442-01-4
VCID: VC7179824
InChI: InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-7-17(8-4-10)11(18)9-1-5-16-6-2-9/h1-2,5-6,10H,3-4,7-8H2
SMILES: C1CN(CCC1C(F)(F)F)C(=O)C2=CC=NC=C2
Molecular Formula: C12H13F3N2O
Molecular Weight: 258.244

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine

CAS No.: 2058442-01-4

Cat. No.: VC7179824

Molecular Formula: C12H13F3N2O

Molecular Weight: 258.244

* For research use only. Not for human or veterinary use.

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine - 2058442-01-4

Specification

CAS No. 2058442-01-4
Molecular Formula C12H13F3N2O
Molecular Weight 258.244
IUPAC Name pyridin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-7-17(8-4-10)11(18)9-1-5-16-6-2-9/h1-2,5-6,10H,3-4,7-8H2
Standard InChI Key KFAWFIOOLQGHMQ-UHFFFAOYSA-N
SMILES C1CN(CCC1C(F)(F)F)C(=O)C2=CC=NC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

The compound 4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine has the molecular formula C12H13F3N2O\text{C}_{12}\text{H}_{13}\text{F}_3\text{N}_2\text{O} and a molecular weight of 258.24 g/mol . Its IUPAC name derives from the pyridine core substituted at the 4-position with a carbonyl-linked 4-(trifluoromethyl)piperidine moiety. The trifluoromethyl group at the piperidine’s 4-position introduces steric and electronic effects that influence reactivity and target interactions.

Structural Analysis

X-ray crystallography and NMR studies reveal a planar pyridine ring connected to a chair-configured piperidine via an amide bond. The carbonyl group adopts an sp² hybridization, facilitating conjugation with the pyridine’s π-system. The trifluoromethyl group’s electronegativity induces a dipole moment, enhancing solubility in polar aprotic solvents .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves a two-step protocol:

  • Piperidine Functionalization: 4-Trifluoromethylpiperidine is prepared via nucleophilic trifluoromethylation using Umemoto’s reagent .

  • Amide Coupling: The piperidine is reacted with 4-pyridinecarboxylic acid using coupling agents like HATU or EDCI in the presence of DMAP (Table 1) .

Table 1. Representative Synthesis Conditions

StepReagentsYield (%)Purity (%)
1CF₃I, CuI, DMF7895
24-Pyridinecarboxylic acid, HATU, DIPEA6598

Process Optimization

Scale-up challenges include controlling exothermic reactions during trifluoromethylation. Flow chemistry has been employed to mitigate thermal degradation, improving yields to 85%. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures >99% purity for pharmacological testing .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (1.2 mg/mL at pH 7.4) due to the trifluoromethyl group’s hydrophobicity. It remains stable under ambient conditions for >6 months but degrades in acidic media (t₁/₂ = 3 hrs at pH 2) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 7.45 (d, 2H, pyridine-H), 4.12 (m, 2H, piperidine-H), 3.01 (m, 2H, piperidine-H), 2.85 (m, 1H, CF₃-CH), 1.92–1.65 (m, 4H, piperidine-H).

  • ¹⁹F NMR: δ -63.5 (s, CF₃) .

Biological Activity and Structure-Activity Relationships (SAR)

Enzyme Inhibition

In screens against bacterial phosphopantetheinyl transferases (PPTases), 4-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine showed IC₅₀ = 0.89 μM for Bacillus subtilis Sfp-PPTase, with >100-fold selectivity over human orthologs . The trifluoromethyl group’s electron-withdrawing effects enhance binding to the enzyme’s hydrophobic pocket (Figure 1) .

Figure 1. Proposed Binding Mode to Sfp-PPTase

  • Hydrophobic interactions between CF₃ and Val¹²⁷/Phe¹³⁰.

  • Hydrogen bonding between pyridine-N and Asp⁹⁵.

Antibacterial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited MIC = 8 μg/mL, comparable to linezolid (MIC = 4 μg/mL). Resistance development was slower than for β-lactams, suggesting a novel mechanism .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Oral bioavailability in rats = 42% (AUC₀–₂₄ = 1.8 μg·hr/mL).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to a carboxylic acid derivative (t₁/₂ = 2.3 hrs).

Toxicity

No cytotoxicity was observed in HEK293 cells at concentrations ≤50 μM. Acute toxicity in mice (LD₅₀ > 500 mg/kg) supports further preclinical development.

Applications in Drug Discovery

The compound’s balanced potency and pharmacokinetics make it a candidate for:

  • Antibacterial agents: Targeting PPTase-dependent virulence pathways.

  • Central nervous system (CNS) drugs: Penetration of the blood-brain barrier (logP = 1.9) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator